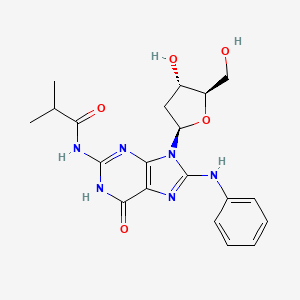
8-Anilino-2'-deoxy-N-(2-methylpropanoyl)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: is a complex organic compound with significant biochemical and pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar moiety is attached to the purine base.
Introduction of the Phenylamino Group: The phenylamino group is added through an amination reaction, typically using aniline or a substituted aniline derivative.
Formation of the Isobutyramide Group: The isobutyramide group is introduced via an acylation reaction, where an isobutyryl chloride or anhydride is reacted with the amine group on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group on the purine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, it is studied for its potential role in cellular processes, particularly those involving nucleic acids. It can serve as a model compound for understanding the interactions between nucleosides and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of viral infections, cancer, and other diseases due to its ability to interfere with nucleic acid synthesis.
Industry
In industry, it can be used in the synthesis of pharmaceuticals and other biologically active compounds. Its unique structure makes it a valuable intermediate in the production of various drugs.
作用機序
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with nucleic acids and enzymes. It can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside with a purine base, similar in structure to the compound .
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(methylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: A closely related compound with a methylamino group instead of a phenylamino group.
Uniqueness
The uniqueness of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its interactions with certain enzymes and receptors, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
919530-63-5 |
|---|---|
分子式 |
C20H24N6O5 |
分子量 |
428.4 g/mol |
IUPAC名 |
N-[8-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N6O5/c1-10(2)17(29)24-19-23-16-15(18(30)25-19)22-20(21-11-6-4-3-5-7-11)26(16)14-8-12(28)13(9-27)31-14/h3-7,10,12-14,27-28H,8-9H2,1-2H3,(H,21,22)(H2,23,24,25,29,30)/t12-,13+,14+/m0/s1 |
InChIキー |
RBOTYQSHJOWCAJ-BFHYXJOUSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
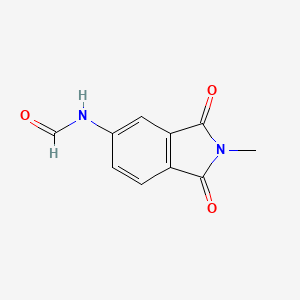
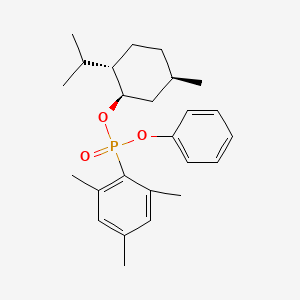
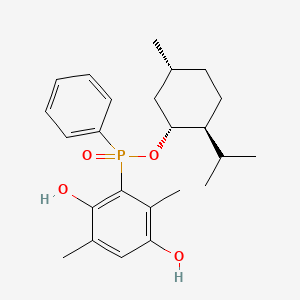

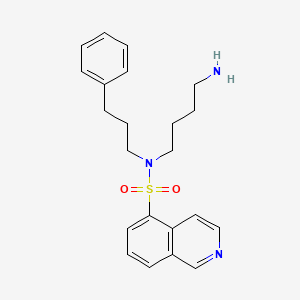
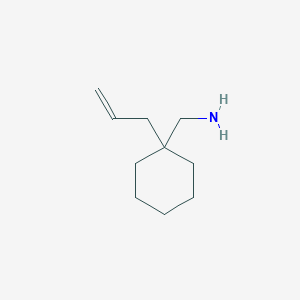
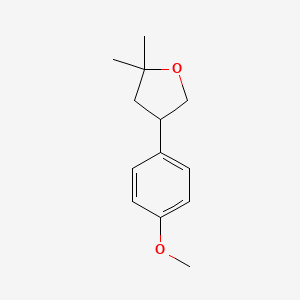
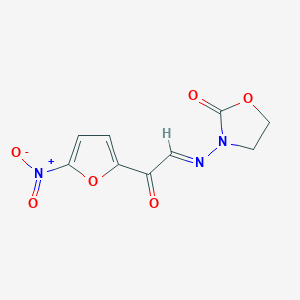
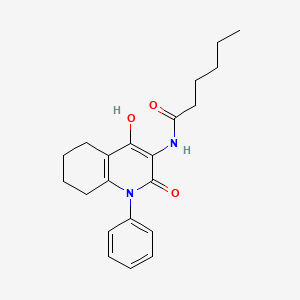
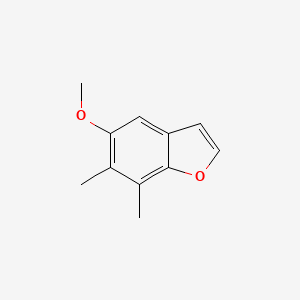
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
